L-Lysine, N6-(carboxycarbonyl)-

Overview

Description

Molecular Structure Analysis

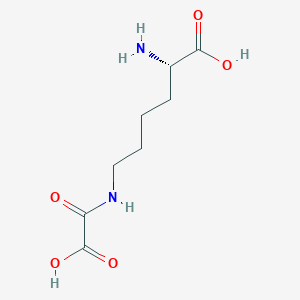

The molecular weight of L-Lysine, N6-(carboxycarbonyl)- is 218.21 g/mol. The InChI Key is VNYBSIRTNZDDTL-YFKPBYRVSA-N.Scientific Research Applications

Animal Nutrition and Feed Industry

L-Lysine is an essential amino acid for both human and animal growth. It constitutes a vital part of the billion-dollar animal feed industry. As a supplement in cereals, it forms a balanced feed for animals, including poultry and livestock. The global market for L-Lysine has grown significantly over the past two decades, with more than 2.2 million tonnes of lysine salts produced annually worldwide .

Industrial Production

Various microbial species are employed for industrial L-Lysine production. These include Corynebacterium glutamicum, Brevibacterium flavum, Brevibacterium lactofermentum, Corynebacterium lilium, Brevibacterium divaricatum, and Escherichia coli. Substrates like soybean meal, malt extract, corn steep liquor, and molasses serve as rich sources for L-Lysine production .

Functionalized Nanoparticles

Researchers have functionalized mesoporous silica hybrid nanoparticles (MS@GPTS NPs) with L-Lysine groups. These nanoparticles find applications in drug delivery systems and other biomedical fields .

Biotechnological Production of L-Lysine Derivatives

Microbial fermentation pathways have been explored for the production of L-Lysine derivatives, such as 5-aminovalerate (5AVA), 6-aminocaproate (6ACA), and lactams (valerolactam and caprolactam). These derivatives have diverse industrial applications .

Safety and Hazards

The safety of L-Lysine, N6-(carboxycarbonyl)- has been evaluated in a systematic review . The dose range of L-Lysine in the selected studies was 16.8–17,500 mg/day, and the range of dosing period was 1–1095 days . The observed adverse events were mainly subjective symptoms related to the gastrointestinal tract such as nausea, stomachache, and diarrhea . The provisional no-observed-adverse-effect level obtained based on these gastrointestinal symptoms was 6000 mg/person/day .

Mechanism of Action

Target of Action

The primary targets of L-Lysine, N6-(carboxycarbonyl)- are proteins of the herpes simplex virus . The compound interacts with these proteins, affecting their function and replication .

Mode of Action

L-Lysine, N6-(carboxycarbonyl)- interacts with its targets by competing with L-arginine, an amino acid that is rich in the proteins of the herpes simplex virus . This competition inhibits the replication of the virus, thereby reducing its activity .

Biochemical Pathways

The compound is involved in the lysine biosynthetic pathway . This pathway is responsible for the production of lysine, an essential amino acid that cannot be synthesized by humans . The compound’s involvement in this pathway contributes to the regulation of lysine levels in the body .

Pharmacokinetics

It is known that the compound is absorbed, distributed, metabolized, and excreted by the body. The compound’s ADME properties and their impact on bioavailability are still under investigation.

Result of Action

The interaction of L-Lysine, N6-(carboxycarbonyl)- with the herpes simplex virus proteins results in the inhibition of the virus’s replication . This leads to a decrease in the activity of the virus, thereby reducing the symptoms associated with herpes simplex virus infections .

properties

IUPAC Name |

(2S)-2-amino-6-(oxaloamino)hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O5/c9-5(7(12)13)3-1-2-4-10-6(11)8(14)15/h5H,1-4,9H2,(H,10,11)(H,12,13)(H,14,15)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYBSIRTNZDDTL-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(=O)C(=O)O)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCNC(=O)C(=O)O)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901308250 | |

| Record name | N6-(Carboxycarbonyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Lysine, N6-(carboxycarbonyl)- | |

CAS RN |

5238-83-5 | |

| Record name | N6-(Carboxycarbonyl)-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5238-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N6-(Carboxycarbonyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B3270224.png)

![2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270241.png)

![2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270247.png)

![2-(2-Methoxyphenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270254.png)

![2-(4-Chloro-2-fluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270262.png)

![2-(2,5-Difluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270264.png)

![2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270273.png)

![3-(Oxazolo[4,5-b]pyridin-2-yl)phenol](/img/structure/B3270278.png)

![2-(2-(Methylthio)phenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270280.png)

![Oxazolo[4,5-b]pyridin-2-yl(phenyl)methanone](/img/structure/B3270282.png)

![tert-Butyl 1-azabicyclo[2.2.1]heptan-3-ylcarbamate](/img/structure/B3270309.png)

![N-(2-Azabicyclo[2.2.1]heptan-5-yl)-5-bromothiazole-2-carboxamide](/img/structure/B3270311.png)